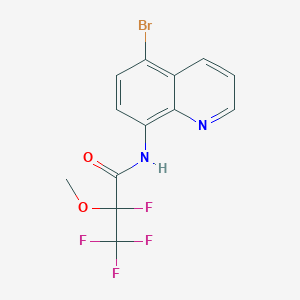
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This leads to the upregulation of genes that are involved in apoptosis and the downregulation of genes that are involved in cell proliferation.
Biochemical and Physiological Effects
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of HDACs, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one of the limitations of using N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. One direction is to further investigate its potential applications in cancer research. Studies have shown that it has promising anti-cancer effects, and further research could lead to the development of new cancer therapies. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research could be done to optimize its synthesis method and improve its specificity and potency.
Conclusion
In conclusion, N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves several steps. The first step is the synthesis of 5-bromo-8-hydroxyquinoline, which is then converted to 5-bromo-8-nitroquinoline. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride to obtain N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide.
科学的研究の応用
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been used in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
特性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-5-4-8(14)7-3-2-6-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTAMWRLQHRELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)
![6-(4-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5380934.png)
![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![N-(3,5-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5380981.png)
![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)